molecular formula C14H22BrNO3 B271638 2-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]-2-methyl-1-propanol

2-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]-2-methyl-1-propanol

货号 B271638
分子量: 332.23 g/mol
InChI 键: SUYHUUZNVUGZEU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]-2-methyl-1-propanol, also known as BEMIP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BEMIP is a selective inhibitor of the enzyme sphingosine kinase 1 (SphK1), which plays a crucial role in regulating cellular processes such as proliferation, migration, and survival.

作用机制

2-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]-2-methyl-1-propanol is a selective inhibitor of SphK1, which is an enzyme that catalyzes the conversion of sphingosine to sphingosine-1-phosphate (S1P). S1P is a bioactive lipid that regulates various cellular processes such as proliferation, differentiation, and survival. SphK1 is overexpressed in many types of cancer and is associated with tumor growth and metastasis. This compound inhibits SphK1 activity, which leads to a decrease in S1P levels and a subsequent inhibition of cellular processes that are regulated by S1P.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. This compound inhibits SphK1 activity and reduces S1P levels, which leads to a decrease in cell proliferation, migration, and survival. This compound has also been shown to induce apoptosis in cancer cells and reduce tumor growth in preclinical models of breast, lung, and pancreatic cancer. Additionally, this compound has been shown to reduce inflammation in animal models of colitis and arthritis by inhibiting the production of inflammatory cytokines.

实验室实验的优点和局限性

2-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]-2-methyl-1-propanol has several advantages for lab experiments. This compound is a selective inhibitor of SphK1 and does not inhibit other kinases or enzymes. This compound has also been shown to have good bioavailability and pharmacokinetic properties in preclinical studies. However, this compound has some limitations for lab experiments. This compound is a relatively new compound and has not been extensively studied in clinical trials. Additionally, the synthesis of this compound is complex and requires multiple steps, which may limit its availability and use in lab experiments.

未来方向

There are several future directions for the study of 2-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]-2-methyl-1-propanol. This compound has shown promising results in preclinical studies for its potential therapeutic applications in cancer, inflammation, and cardiovascular diseases. Future studies should focus on the development of this compound as a clinical drug candidate and the evaluation of its safety and efficacy in clinical trials. Additionally, the mechanisms underlying the anti-cancer and anti-inflammatory effects of this compound should be further investigated. Finally, the development of new SphK1 inhibitors with improved potency and selectivity may provide new opportunities for the treatment of various diseases.

合成方法

2-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]-2-methyl-1-propanol can be synthesized using a multi-step process that involves the reaction of 5-bromo-2-ethoxy-3-methoxybenzaldehyde with 2-amino-2-methyl-1-propanol in the presence of a catalyst. The resulting intermediate is then treated with acetic anhydride and triethylamine to yield the final product, this compound. The purity and yield of this compound can be improved using various purification techniques such as column chromatography and recrystallization.

科学研究应用

2-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]-2-methyl-1-propanol has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and cardiovascular diseases. SphK1 is overexpressed in many types of cancer and is associated with tumor growth and metastasis. This compound has been shown to inhibit SphK1 activity and suppress tumor growth in preclinical models of breast, lung, and pancreatic cancer. This compound has also been investigated for its anti-inflammatory properties and has been shown to reduce inflammation in animal models of colitis and arthritis. Additionally, this compound has been studied for its potential cardioprotective effects and has been shown to improve cardiac function in animal models of heart failure.

属性

分子式

C14H22BrNO3

分子量

332.23 g/mol

IUPAC 名称

2-[(5-bromo-2-ethoxy-3-methoxyphenyl)methylamino]-2-methylpropan-1-ol

InChI

InChI=1S/C14H22BrNO3/c1-5-19-13-10(8-16-14(2,3)9-17)6-11(15)7-12(13)18-4/h6-7,16-17H,5,8-9H2,1-4H3

InChI 键

SUYHUUZNVUGZEU-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1CNC(C)(C)CO)Br)OC

规范 SMILES

CCOC1=C(C=C(C=C1OC)Br)CNC(C)(C)CO

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。